molecular formula C13H12Br2N2O3 B340903 5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B340903
M. Wt: 404.05 g/mol
InChI Key: IFPRZDPGAPGJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C13H12Br2N2O3. This compound is notable for its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core, substituted with bromine atoms and a methylisoxazole group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the hexahydro-1H-4,7-methanoisoindole core, followed by bromination to introduce the bromine atoms at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine atoms and the isoxazole group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Similar compounds include other brominated isoindole derivatives and isoxazole-containing molecules.

    Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a methylisoxazole group. .

Properties

Molecular Formula

C13H12Br2N2O3

Molecular Weight

404.05 g/mol

IUPAC Name

8,9-dibromo-4-(5-methyl-1,2-oxazol-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C13H12Br2N2O3/c1-4-2-7(16-20-4)17-12(18)8-5-3-6(9(8)13(17)19)11(15)10(5)14/h2,5-6,8-11H,3H2,1H3

InChI Key

IFPRZDPGAPGJEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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